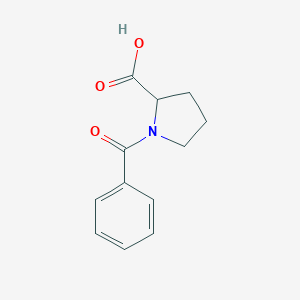

1-Benzoylpyrrolidine-2-carboxylic acid

Beschreibung

The exact mass of the compound 1-Benzoylpyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164034. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzoylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKQWFHJOBBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304042 | |

| Record name | 1-benzoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-58-8, 195719-48-3 | |

| Record name | NSC164034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Benzoylpyrrolidine-2-carboxylic Acid

Executive Summary

1-Benzoylpyrrolidine-2-carboxylic acid, commonly known as N-benzoyl-L-proline, is a significant N-acylated amino acid derivative. Its utility spans various fields, including medicinal chemistry and advanced organic synthesis, where the introduction of a benzoyl group modifies the parent molecule's lipophilicity and conformational characteristics.[1] This guide provides an in-depth examination of its synthesis, focusing on the robust and widely adopted Schotten-Baumann reaction. We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, and summarize the expected quantitative outcomes and characterization data. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Introduction: The Significance of N-Benzoyl-L-proline

In the landscape of synthetic chemistry, the modification of amino acids is a cornerstone technique for developing novel therapeutic agents, chiral ligands, and specialized peptides.[1][2] L-proline, with its unique secondary amine constrained within a pyrrolidine ring, presents a distinct structural scaffold. The N-benzoylation of L-proline to form 1-Benzoylpyrrolidine-2-carboxylic acid is a critical transformation that imparts valuable properties. The benzoyl group enhances the molecule's lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug candidates. Furthermore, this derivative serves as a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors and chiral auxiliaries.[1]

Core Synthesis Methodology: The Schotten-Baumann Reaction

The synthesis of 1-Benzoylpyrrolidine-2-carboxylic acid is most reliably achieved through the Schotten-Baumann reaction. This classic yet highly effective method involves the acylation of an amine (L-proline) with an acyl chloride (benzoyl chloride) under basic, typically biphasic, conditions.[3][4][5]

Principle and Underlying Mechanism

The Schotten-Baumann reaction is a condensation reaction that capitalizes on the nucleophilicity of the amine and the electrophilicity of the acyl chloride's carbonyl carbon.[6] The mechanism proceeds in several distinct steps:

-

Deprotonation (Optional but favorable): In the aqueous basic phase, the carboxylic acid group of L-proline is deprotonated. The secondary amine remains the primary nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-proline attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base (e.g., NaOH) present in the aqueous phase. This is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, thereby driving the reaction to completion.[3][5]

Below is a diagram illustrating the reaction mechanism.

Rationale for Experimental Choices

The success of the Schotten-Baumann synthesis hinges on several key experimental parameters:

-

Biphasic System (Water/Organic Solvent): This setup is highly advantageous. L-proline and the inorganic base (NaOH) are soluble in the aqueous phase, while benzoyl chloride and the final product are more soluble in the organic phase (e.g., chloroform or dichloromethane).[4][7] This separation sequesters the reactive benzoyl chloride from hydrolysis by the aqueous base while allowing the reaction to occur at the interface.

-

Low Temperature (0-4 °C): The reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, minimize side reactions such as the hydrolysis of benzoyl chloride, and ensure selectivity.[7]

-

Strong Base (NaOH): A base is essential to neutralize the HCl produced during the reaction.[5] According to Le Châtelier's principle, removing a product (HCl) shifts the equilibrium towards the formation of the desired amide, maximizing the yield.

Detailed Experimental Protocol

The following protocol is a robust, self-validating system for the synthesis of N-benzoyl-L-proline, adapted from established methodologies.[7]

Materials and Reagents

-

L-proline (5.75 g, 0.05 mol)

-

Benzoyl chloride (5.8 mL, 0.05 mol)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1N

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Diethyl ether

-

Deionized water

-

Ice bath, magnetic stirrer, dropping funnels, separatory funnel, rotary evaporator

Step-by-Step Synthesis Workflow

-

Preparation of L-proline Solution: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve L-proline (5.75 g) in 25 mL of 2N NaOH solution.

-

Cooling: Place the vessel in an ice bath and stir until the temperature of the solution is between 0 °C and 4 °C.

-

Reagent Addition: Using two separate dropping funnels, add 12.5 mL of 4N NaOH and 5.8 mL of benzoyl chloride dropwise and simultaneously to the well-stirred L-proline solution. Critically, maintain the internal temperature between 0 °C and 4 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

-

Acidification (Work-up): Carefully acidify the reaction mixture with 1N HCl until the pH is acidic. This will protonate the carboxylate, causing the product to separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the oily product with chloroform (e.g., 3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent (chloroform) under reduced pressure using a rotary evaporator.

-

Crystallization and Isolation: Add diethyl ether to the residual oil and allow the mixture to stand overnight at 0 °C. The product, N-benzoyl-L-proline, will crystallize.

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold ether, and dry in a vacuum desiccator.

The experimental workflow is visualized in the diagram below.

Expected Results and Characterization

Quantitative Data Summary

The described protocol consistently yields high-purity N-benzoyl-L-proline. The following table summarizes the expected quantitative data based on literature values.[1][7]

| Parameter | Expected Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₃ | [8] |

| Molecular Weight | 219.24 g/mol | [8] |

| Yield | 60-95% | [1][7] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 152-154 °C | [7] |

| Optical Rotation [α]D²⁰ | -68.5° (c 0.4; CHCl₃) | [7] |

| Purity | High purity after recrystallization | [1] |

Product Characterization

To confirm the identity and purity of the synthesized 1-Benzoylpyrrolidine-2-carboxylic acid, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the pyrrolidine ring and the benzoyl group.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the carboxylic acid O-H stretch, the amide C=O stretch, and the aromatic C-H bonds.

-

Elemental Analysis: This technique verifies the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for C₁₂H₁₃NO₃.[7]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful benzoylation.

Alternative Methodologies: A Brief Overview

While the Schotten-Baumann reaction is the classical and most cited method, it is worth noting the development of alternative, "greener" approaches. One such method utilizes Polyethylene glycol (PEG-400) as a catalyst and solvent in the presence of a milder base like sodium bicarbonate.[1] This method can offer high yields (~80-90%) with shorter reaction times and a more environmentally benign solvent system, although the product may require more rigorous purification.[1]

Conclusion

The synthesis of 1-Benzoylpyrrolidine-2-carboxylic acid via the Schotten-Baumann reaction is a foundational procedure in organic and medicinal chemistry. Its reliability, high yield, and the straightforward nature of the protocol make it an exemplary method for both academic and industrial laboratories. By understanding the underlying mechanism and the rationale for the specific experimental conditions, researchers can confidently and efficiently produce this valuable N-acylated proline derivative for a wide array of applications, from peptide synthesis to the development of novel pharmaceuticals.

References

-

PrepChem.com. (n.d.). Synthesis of a) N-benzoyl-L-proline. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1-benzoylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. prepchem.com [prepchem.com]

- 8. (2S)-1-benzoylpyrrolidine-2-carboxylic acid | C12H13NO3 | CID 6988239 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpyrrolidine-2-carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of 1-Benzoylpyrrolidine-2-carboxylic acid. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and providing detailed, field-proven methodologies for their experimental determination.

Introduction: The Significance of N-Acylation in Proline Scaffolds

1-Benzoylpyrrolidine-2-carboxylic acid, an N-acylated derivative of the amino acid proline, represents a pivotal structural motif in medicinal chemistry. Proline's unique cyclic structure imparts conformational rigidity, which is crucial for designing molecules with specific binding geometries for biological targets like enzymes and receptors.[1] The addition of a benzoyl group to the proline nitrogen—a process known as N-acylation—drastically alters the parent molecule's physicochemical profile. This modification enhances lipophilicity, modulates solubility, and impacts the electronic environment of the carboxylic acid group, thereby influencing key pharmacological parameters such as membrane permeability, metabolic stability, and drug-receptor interactions.[2][3] Understanding these properties is not merely an academic exercise; it is fundamental to the rational design of therapeutics, predicting their behavior in vitro and in vivo.[4] This guide details the essential physicochemical characteristics of this compound, providing both established data from close analogs and the experimental frameworks required for its precise characterization.

Molecular Structure and Core Identifiers

The fundamental architecture of 1-Benzoylpyrrolidine-2-carboxylic acid combines the rigid five-membered pyrrolidine ring of proline with a planar benzoyl group. This fusion is key to its function as a versatile scaffold in organic synthesis and drug design.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6988239&t=l", label=""]; structure; caption [label="Fig. 1: Chemical Structure of (S)-1-Benzoylpyrrolidine-2-carboxylic acid", fontsize=10, fontcolor="#202124"]; } caption -> structure [style=invis];

Table 1: Core Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ | [5] |

| Molecular Weight | 219.24 g/mol | [5] |

| CAS Number | 195719-48-3 (unspecified stereochemistry) | [5] |

| 5874-58-8 ((S)-enantiomer, N-Benzoyl-L-proline) | ||

| 115795-02-3 ((R)-enantiomer, N-Benzoyl-D-proline) | ||

| Topological Polar Surface Area (TPSA) | 57.6 Ų | |

| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) | |

| Hydrogen Bond Acceptors | 3 (Carbonyl & Carboxylic Acid Oxygens) |

| Rotatable Bonds | 2 | |

Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing 1-Benzoylpyrrolidine-2-carboxylic acid is the N-acylation of proline using the Schotten-Baumann reaction conditions. This robust method involves the reaction of the amino acid with benzoyl chloride under alkaline aqueous conditions. The base serves a dual purpose: it deprotonates the amino group to generate the nucleophilic amine and neutralizes the HCl byproduct formed during the reaction.

Expert Insight: The critical step in this synthesis is maintaining a low temperature and ensuring efficient stirring during the addition of benzoyl chloride. This minimizes the hydrolysis of the acid chloride and prevents potential side reactions, leading to a higher yield and purity of the final product.

Solubility Profile

The solubility of a compound is a cornerstone property in drug development, influencing everything from formulation to bioavailability. The introduction of the lipophilic benzoyl group significantly reduces the high aqueous solubility of the parent proline molecule.

Table 2: Solubility Characteristics of N-Acyl Proline Analogs

| Compound | Solvent | Solubility | Source(s) |

|---|---|---|---|

| N-Boc-L-proline | Ethanol | ~15 mg/mL | [6] |

| DMSO | ~15 mg/mL | [6] | |

| DMF | ~20 mg/mL | [6] | |

| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble (~0.14 mg/mL after pre-dissolving in DMF) | [6] | |

| N-Benzyl-L-proline | Acetone | Slightly Soluble | [7] |

| Dichloromethane | Slightly Soluble | [7] | |

| Methanol | Slightly Soluble | [7] | |

| N-Benzyloxycarbonyl-L-proline | Methanol | Soluble ("almost transparency") | [8][9] |

| | Water | Sparingly Soluble |[8] |

Inference for 1-Benzoylpyrrolidine-2-carboxylic acid: Based on these analogs, it is expertly anticipated that 1-Benzoylpyrrolidine-2-carboxylic acid will exhibit poor solubility in water and aqueous buffers but good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol.

Experimental Protocol for Solubility Determination

A standard method for determining thermodynamic solubility is the shake-flask method, followed by quantitative analysis.

-

Preparation: Add an excess amount of solid 1-Benzoylpyrrolidine-2-carboxylic acid to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.

-

Separation: Centrifuge the suspension at high speed to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the acidity of the carboxylic acid group. This value is critical as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.[4] For an N-acylated amino acid, only the pKa of the carboxylic acid (pKa1) is relevant, as the nitrogen is part of a non-basic amide bond.

Table 3: pKa Values of Related N-Acyl Proline Derivatives

| Compound | Predicted pKa (Carboxyl Group) | Source(s) |

|---|---|---|

| N-Benzyl-L-proline | 2.35 ± 0.20 | [7] |

| N-Benzyloxycarbonyl-L-proline | 3.99 ± 0.20 |[9] |

Expert Insight: The electron-withdrawing effect of the N-benzoyl group is expected to increase the acidity of the carboxylic acid proton compared to native proline (pKa ~2.0), but the delocalization within the amide bond makes it less acidic than a simple protonated amine. The experimental pKa is therefore anticipated to be in the range of 2.5 to 4.0 .

Experimental Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.[11]

The pKa is the pH at which the concentrations of the protonated acid (R-COOH) and its conjugate base (R-COO⁻) are equal, as defined by the Henderson-Hasselbalch equation.[11]

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant.

Expert Insight: The benzoyl group is a significantly hydrophobic moiety. Its addition to proline dramatically increases the molecule's lipophilicity compared to the highly polar parent amino acid. This modification is often a deliberate strategy to enhance a drug candidate's ability to cross cellular membranes. A positive LogP value is expected.

Experimental Protocol for LogD₇.₄ Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for lipophilicity measurement.[12]

Causality: Pre-saturating the solvents is a critical, often overlooked step. It ensures that the volume of each phase does not change during the experiment due to mutual miscibility, which would introduce error into the final concentration measurements.[12]

Spectroscopic Profile

Structural confirmation and purity assessment rely on spectroscopic analysis. The expected NMR and Mass Spectrometry data provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from close analogs like N-Benzyl-L-proline, the following spectral features are predicted for 1-Benzoylpyrrolidine-2-carboxylic acid in a solvent like DMSO-d₆ or CDCl₃.[7]

-

¹H NMR:

-

Aromatic Protons: A multiplet integrating to 5 protons between δ 7.4-7.8 ppm , corresponding to the benzoyl group.

-

Alpha-Proton (C2-H): A doublet of doublets around δ 4.5-5.0 ppm . This proton is adjacent to both the nitrogen and the carbonyl, shifting it significantly downfield.

-

Pyrrolidine Ring Protons (C3, C4, C5): A series of complex multiplets between δ 1.8-3.8 ppm . The two protons on C5, being adjacent to the amide nitrogen, will be the most downfield in this group.

-

Carboxylic Acid Proton: A broad singlet, typically above δ 10 ppm , which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carboxylic Carbonyl (C=O): A signal between δ 170-175 ppm .

-

Amide Carbonyl (C=O): A signal between δ 168-172 ppm .

-

Aromatic Carbons: Multiple signals in the δ 127-135 ppm region.

-

Alpha-Carbon (C2): A signal around δ 60-65 ppm .

-

Pyrrolidine Ring Carbons (C3, C4, C5): Signals in the δ 22-50 ppm range.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the ideal method for this compound.

-

Positive Ion Mode (ESI+): The expected parent ion would be the protonated molecule [M+H]⁺ at m/z 220.09 . Adducts with sodium [M+Na]⁺ (m/z 242.07) may also be observed.

-

Negative Ion Mode (ESI-): The expected parent ion would be the deprotonated molecule [M-H]⁻ at m/z 218.08 .

Conclusion

The physicochemical properties of 1-Benzoylpyrrolidine-2-carboxylic acid are a direct consequence of the interplay between its rigid proline core and the hydrophobic, electron-withdrawing benzoyl group. Its moderate lipophilicity, defined acidity, and solubility profile in organic solvents make it a valuable building block in synthetic and medicinal chemistry. The experimental protocols and predictive insights provided in this guide equip researchers with the necessary framework to accurately characterize this molecule and its analogs, facilitating the confident application of this scaffold in the development of novel chemical entities.

References

- Martinek, V., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved January 14, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000047 L-Proline at BMRB. Retrieved January 14, 2026, from [Link]

-

GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved January 14, 2026, from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved January 14, 2026, from [Link]

- Joshi, M. D., & McIntosh, L. P. (2002). Complete measurement of the pKa values of the carboxyl and imidazole groups in Bacillus circulans xylanase. Protein Science, 11(2), 345-356.

-

Wikipedia. (n.d.). Protein pKa calculations. Retrieved January 14, 2026, from [Link]

- Polak, S., et al. (2022). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. Scientific Reports, 12(1), 1-13.

-

SpectraBase. (n.d.). L-(-)-1-(N-carboxyglycyl)proline, N-benzyl ester. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). N-Benzyl-L-proline. Retrieved January 14, 2026, from [Link]

-

PubMed. (2020). Analytical methods for amino acid determination in organisms. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved January 14, 2026, from [Link]

-

SciSpace. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). Retrieved January 14, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Retrieved January 14, 2026, from [Link]

-

Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Retrieved January 14, 2026, from [Link]

-

SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved January 14, 2026, from [Link]

-

BioPharmaSpec. (n.d.). Amino Acid Analysis: an essential technique for the analytical lab. Retrieved January 14, 2026, from [Link]

-

Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved January 14, 2026, from [Link]

-

Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 5. 1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID | 195719-48-3 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. 1148-11-4 CAS MSDS (N-Benzyloxycarbonyl-L-proline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. juniperpublishers.com [juniperpublishers.com]

1-Benzoylpyrrolidine-2-carboxylic acid structural analysis

An In-Depth Technical Guide: A Multi-Platform Approach to the Structural Analysis of 1-Benzoylpyrrolidine-2-carboxylic Acid

Abstract

1-Benzoylpyrrolidine-2-carboxylic acid, commonly known as N-Benzoyl-L-proline, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Derived from the naturally occurring amino acid L-proline, its rigidified cyclic structure and well-defined stereochemistry make it an invaluable scaffold for constructing complex peptides, enzyme inhibitors, and pharmacologically active molecules.[1][2] The unambiguous confirmation of its covalent structure and absolute stereochemistry is a prerequisite for its application in any research or development pipeline, where structural integrity directly correlates with biological activity and safety. This guide presents an integrated, multi-technique workflow for the complete structural elucidation of this compound, detailing the causality behind experimental choices and providing field-proven protocols for its synthesis and characterization.

Foundational Strategy: Synthesis and Molecular Formula Verification

Before any detailed structural analysis can commence, the target molecule must be synthesized and its fundamental identity—the molecular formula—must be unequivocally confirmed. The most direct and reliable synthetic route to 1-Benzoylpyrrolidine-2-carboxylic acid is the N-acylation of L-proline.

Causality of Synthetic Choice: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is the method of choice for the N-benzoylation of L-proline due to its high efficiency, operational simplicity, and use of readily available reagents.[3] The reaction proceeds by creating a basic aqueous environment where the secondary amine of L-proline is deprotonated, forming a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of benzoyl chloride. The biphasic or aqueous basic conditions simultaneously neutralize the HCl byproduct, driving the reaction to completion and yielding high purity material after straightforward workup and recrystallization.[3][4]

Caption: Key components of the Schotten-Baumann synthesis.

Experimental Protocol: Synthesis of N-Benzoyl-L-proline

This protocol is adapted from established literature procedures.[4]

-

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-4 °C), dissolve L-proline (5.75 g, 0.05 mol) in 25 mL of 2N NaOH.

-

Reagent Addition: While stirring vigorously, add 12.5 mL of 4N NaOH and benzoyl chloride (5.8 mL, 0.05 mol) dropwise and concurrently from two separate addition funnels. Maintain the internal temperature below 4 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

-

Acidification & Extraction: Remove the flask from the ice bath and carefully acidify the mixture with 1N HCl until the pH is acidic. An oily product should separate. Extract the product into chloroform (3 x 50 mL).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to yield a residue.

-

Purification: Add diethyl ether to the residue and allow the mixture to stand at 0 °C overnight. The product, N-Benzoyl-L-proline, will crystallize as a white solid.

-

Final Step: Collect the crystals by filtration and dry in vacuo. Typical yields are in the range of 60-95%.[3][4]

Initial Verification: High-Resolution Mass Spectrometry (HRMS)

The first analytical step post-purification is to confirm the molecular formula using HRMS. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

-

Molecular Formula: C₁₂H₁₃NO₃[5]

-

Monoisotopic Mass: 219.08954 Da[6]

-

Expected HRMS Result (ESI+): An observed m/z of 220.0968 for the [M+H]⁺ ion, corresponding to the formula C₁₂H₁₄NO₃⁺.

Confirmation of this exact mass provides high confidence that the synthesized compound has the correct elemental formula, paving the way for detailed structural isomer determination.

Core Structural Elucidation: A Spectroscopic Triad

With the molecular formula confirmed, the next objective is to piece together the connectivity of the atoms. This is achieved through a combination of spectroscopic techniques, primarily NMR, IR, and Mass Spectrometry for fragmentation analysis.

Caption: Workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS) Fragmentation Analysis

While HRMS confirms the formula, standard electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry reveals the molecule's stability and provides structural clues through fragmentation patterns. The N-benzoylproline structure contains several bonds susceptible to cleavage, leading to characteristic daughter ions.

-

Molecular Ion (M⁺•): A peak at m/z = 219 is expected, though it may be of low intensity.

-

Key Fragmentation Pathways:

-

Loss of Carboxyl Radical (•COOH): Cleavage of the C-C bond adjacent to the pyrrolidine ring results in a fragment at m/z 174 .

-

Acylium Ion Formation: The most common fragmentation for N-acyl compounds is the cleavage of the N-CO bond, leading to a highly stable benzoyl acylium ion at m/z 105 . This is often the base peak in the spectrum.

-

Pyrrolidine Ring Fragmentation: Further fragmentation of the m/z 174 ion can lead to ions characteristic of the proline moiety.

-

The presence of a strong peak at m/z 105 is a powerful indicator of the benzoyl group's presence.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds, and thus the functional groups, present in a molecule. For N-Benzoyl-L-proline, the spectrum is dominated by characteristic carbonyl and hydroxyl stretches.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) | Strong hydrogen bonding in the carboxylic acid dimer broadens this peak significantly. |

| Carboxylic Acid | C=O Stretch | ~1710 | The carbonyl of the carboxylic acid, typically higher than an amide C=O. |

| Tertiary Amide | C=O Stretch | ~1645 | The N-benzoyl amide carbonyl. Its frequency is lowered by resonance with the nitrogen lone pair. |

| Aromatic Ring | C=C Stretch | 1580-1600 | Characteristic stretching vibrations of the benzene ring. |

| Aliphatic/Aromatic | C-H Stretch | 2850-3100 | Overlapping signals from the pyrrolidine ring and the aromatic protons. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule.

¹H NMR Spectroscopy Insights:

The proton NMR spectrum provides a map of all hydrogen atoms. Due to restricted rotation around the amide C-N bond and the presence of a chiral center, the pyrrolidine ring protons are chemically non-equivalent and exhibit complex splitting patterns.

-

Aromatic Protons (5H): A complex multiplet between δ 7.4-7.8 ppm . Protons on the benzoyl group.

-

α-Proton (1H): A doublet of doublets around δ 4.6-4.9 ppm . This is the proton on the chiral carbon (C2), coupled to the two adjacent protons on C3.

-

Pyrrolidine Protons (6H): A series of complex multiplets between δ 1.9-3.8 ppm . These protons (on C3, C4, and C5) are diastereotopic and often show complicated splitting patterns, further convoluted by potential rotamers from the amide bond.

¹³C NMR Spectroscopy Insights:

The carbon NMR spectrum reveals all unique carbon environments within the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid C=O | 175-178 | Deshielded carbonyl carbon of the acid functional group. |

| Amide C=O | 172-174 | Deshielded carbonyl carbon of the tertiary amide. |

| Aromatic C (quaternary) | 133-136 | The carbon of the benzene ring attached to the amide carbonyl. |

| Aromatic C-H | 127-131 | Carbons of the benzene ring. |

| α-Carbon (C2) | ~60 | The chiral carbon atom attached to both nitrogen and the carboxyl group. |

| Pyrrolidine C5 | ~48 | The carbon adjacent to the nitrogen. |

| Pyrrolidine C3 & C4 | 24-31 | The remaining aliphatic carbons of the pyrrolidine ring. |

Stereochemical Analysis: Confirming Chirality

For applications in drug development, confirming the absolute stereochemistry is non-negotiable. The biological activity of enantiomers can differ dramatically, with one being therapeutic while the other is inactive or even toxic.

Chiral Provenance

The most straightforward method to ensure the desired (S)-configuration is to use the enantiomerically pure starting material, L-proline. As the synthetic reaction does not involve breaking any bonds at the chiral center (C2), the stereochemistry is retained from the starting material.

Optical Rotation

A classic technique to verify the enantiomeric integrity of the bulk sample is polarimetry. A solution of the pure enantiomer will rotate plane-polarized light in a specific direction. For (S)-1-Benzoylpyrrolidine-2-carboxylic acid (N-Benzoyl-L-proline), a negative specific rotation value is expected.

-

Reported Value: [α]D²⁰ -68.5° (c 0.4; CHCl₃)[4] Measurement of a specific rotation value consistent with the literature provides strong evidence for the presence of the correct enantiomer in high purity.

X-ray Crystallography: The Gold Standard

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional electron density map of the molecule in the solid state, from which the precise position of every atom can be determined. This method not only confirms the atom-to-atom connectivity but also definitively establishes the absolute configuration (R/S) at the chiral center through analysis of anomalous dispersion effects.[7]

Conclusion: An Integrated and Self-Validating System

The structural analysis of 1-Benzoylpyrrolidine-2-carboxylic acid is a self-validating process where each piece of data corroborates the others. The workflow begins with a logical synthesis from L-proline, which is first confirmed by HRMS to have the correct molecular formula. IR spectroscopy then validates the presence of the key amide and carboxylic acid functional groups. Mass spectral fragmentation provides evidence for the core benzoyl and proline moieties. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic framework, and polarimetry confirms the bulk sample's enantiomeric purity, which is ultimately rooted in the chiral starting material. Together, these techniques provide an unassailable confirmation of the molecule's identity, ensuring its suitability for high-stakes applications in research and development.

References

-

PrepChem.com. Synthesis of a) N-benzoyl-L-proline. Available from: [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

-

Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. (2S)-1-benzoylpyrrolidine-2-carboxylic acid. Available from: [Link]

-

PubMed Central, National Center for Biotechnology Information. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Available from: [Link]

-

Elsevier B.V. N-benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. (2S)-1-benzoylpyrrolidine-2-carboxylic acid | C12H13NO3 | CID 6988239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

An In-depth Technical Guide to the Synthesis and Derivatives of 1-Benzoylpyrrolidine-2-carboxylic Acid for Drug Discovery

This guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of 1-benzoylpyrrolidine-2-carboxylic acid, a key scaffold in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced synthetic methodologies, explores the structure-activity relationships of its derivatives, and highlights their potential in targeting a range of diseases.

Introduction: The Significance of the 1-Benzoylpyrrolidine-2-carboxylic Acid Scaffold

The pyrrolidine ring is a privileged structure in drug discovery, prized for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space. When acylated with a benzoyl group at the nitrogen, the resulting 1-benzoylpyrrolidine-2-carboxylic acid (also known as N-benzoylproline) offers a versatile platform for the development of novel therapeutics. The benzoyl group can engage in crucial π-stacking and hydrophobic interactions within protein binding pockets, while the carboxylic acid provides a key site for hydrogen bonding or further modification. This combination of features has made this scaffold a cornerstone in the design of enzyme inhibitors, receptor modulators, and peptidomimetics.

Derivatives of this core structure have shown promise in a variety of therapeutic areas, including as inhibitors of enzymes like α-amylase and α-glucosidase for the management of diabetes, and as potential agents for neurological disorders. The inherent chirality of the proline backbone is a critical feature, allowing for stereospecific interactions with biological targets, a fundamental principle in modern drug design.

Strategic Approaches to the Synthesis of 1-Benzoylpyrrolidine-2-carboxylic Acid and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatives relies on well-established amidation reactions, often followed by modifications of the carboxylic acid or the benzoyl ring. The choice of synthetic route is dictated by the desired final compound and the need to control stereochemistry.

Synthesis of the Core Scaffold: 1-Benzoyl-L-proline

The foundational synthesis of 1-benzoyl-L-proline is typically achieved through the Schotten-Baumann reaction. This robust and high-yielding method involves the acylation of L-proline with benzoyl chloride under basic conditions.

Experimental Protocol: Synthesis of 1-Benzoyl-L-proline

-

Materials: L-proline, Benzoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide and cool the mixture in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Continue stirring at room temperature for 2-3 hours after the addition is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzoyl-L-proline as a white solid.

-

-

Rationale: The basic conditions deprotonate the carboxylic acid and the secondary amine of proline, increasing the nucleophilicity of the amine for attack on the electrophilic carbonyl carbon of benzoyl chloride. Acidification in the workup protonates the carboxylate, leading to the precipitation of the final product.

Key Derivatives and Their Synthesis

The versatility of the 1-benzoylpyrrolidine-2-carboxylic acid scaffold lies in the ability to readily modify both the carboxylic acid and the benzoyl moiety.

Esterification of the carboxylic acid is a common strategy to enhance cell permeability and modulate the pharmacokinetic profile of a drug candidate.

Experimental Protocol: Synthesis of Methyl 1-benzoyl-L-prolinate

-

Materials: 1-Benzoyl-L-proline, Methanol (MeOH), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend 1-benzoyl-L-proline in methanol and cool in an ice bath.

-

Add thionyl chloride dropwise to the suspension.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the methyl ester.

-

-

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl, catalyzing the Fischer esterification. This method is effective for converting carboxylic acids to their corresponding methyl esters.

The conversion of the carboxylic acid to an amide is a crucial step in the synthesis of peptidomimetics and other bioactive molecules. This is typically achieved using standard peptide coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis

-

Materials: 1-Benzoyl-L-proline, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-benzoyl-L-proline, EDC, and HOBt in DMF.

-

Add the desired amine and DIPEA to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

-

-

Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationships (SAR) and Pharmacological Evaluation

The biological activity of 1-benzoylpyrrolidine-2-carboxylic acid derivatives can be finely tuned by altering the substituents on the benzoyl ring and by modifying the carboxylic acid functionality.

Inhibition of α-Amylase and α-Glucosidase

Derivatives of N-Boc-proline amides have been investigated as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. A study on a series of these compounds revealed that a 4-methoxy substitution on the aromatic amine coupled to the proline carboxylic acid resulted in significant inhibitory activity.

| Compound | Substituent | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

| 3g | 4-OCH₃ | 26.24 | 18.04 |

| 3a | Unsubstituted | 36.32 | 47.19 |

| 3f | 3-OCH₃ | - | 27.51 |

| Acarbose (Std.) | - | - | - |

| Metformin (Std.) | - | - | - |

| Table 1: Inhibitory activity of N-Boc proline amides against α-amylase and α-glucosidase. |

These findings suggest that electron-donating groups at the para-position of the aromatic ring enhance inhibitory potency.

Cholinesterase Inhibition

N-benzoyl thiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Certain compounds in this series displayed potent AChE inhibition, with IC₅₀ values in the nanomolar range.

| Compound | AChE IC₅₀ (µM) |

| 1ab | 0.029 |

| 1ac | 0.041 |

| 2ab | 0.087 |

| Donepezil (Std.) | 0.021 |

| Table 2: Acetylcholinesterase inhibitory activity of N-benzoyl thiourea-pyrrolidine derivatives. |

The structure-activity relationship studies indicated that the nature and position of substituents on the pyrrolidine ring and the benzoyl moiety significantly influence the inhibitory activity.

Visualization of Synthetic Pathways and Workflows

Diagrams are essential tools for visualizing complex synthetic routes and workflows in drug discovery.

The Divergent Catalytic Strategy of 1-Benzoylpyrrolidine-2-carboxylic Acid: A Guide to its Bifunctional Mechanism in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Enamine Catalysis

L-proline, a simple amino acid, has revolutionized the field of organocatalysis by providing an environmentally benign and highly effective catalyst for a wide range of asymmetric transformations.[1][2] Its catalytic prowess is primarily attributed to its ability to form nucleophilic enamine or electrophilic iminium intermediates, mimicking the function of natural aldolase enzymes.[3] However, the modification of the proline scaffold has led to the development of catalysts with distinct and often enhanced properties. This guide focuses on one such derivative, 1-Benzoylpyrrolidine-2-carboxylic acid, and elucidates its unique mechanism of action that diverges significantly from its parent molecule.

The introduction of a benzoyl group on the pyrrolidine nitrogen fundamentally alters the catalytic pathway. Unlike L-proline, 1-Benzoylpyrrolidine-2-carboxylic acid cannot engage in the classical enamine or iminium ion catalytic cycles due to the absence of a secondary amine proton.[3][4] Instead, it operates as a bifunctional catalyst, orchestrating stereoselectivity through a network of non-covalent interactions. This guide provides an in-depth exploration of this alternative mechanistic paradigm, offering insights into the synergistic roles of the carboxylic acid and the benzoyl moieties in promoting asymmetric bond formation.

The Bifunctional Catalytic Mechanism: A Symphony of Non-Covalent Interactions

The catalytic activity of 1-Benzoylpyrrolidine-2-carboxylic acid hinges on its ability to simultaneously activate both the nucleophile and the electrophile through distinct non-covalent interactions. This bifunctional activation is crucial for lowering the activation energy of the reaction and creating a highly organized, chiral transition state.[5][6]

The Role of the Carboxylic Acid: A Brønsted Acidic Anchor

Similar to proline, the carboxylic acid group of 1-Benzoylpyrrolidine-2-carboxylic acid plays a pivotal role as a Brønsted acid. It activates the electrophile, typically a carbonyl compound, through hydrogen bonding.[7][8] This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, this hydrogen bonding serves as an anchor, orienting the electrophile within the chiral environment of the catalyst.

The Benzoyl Group: More Than Just a Steric Shield

The N-benzoyl group is not merely a passive substituent that blocks the enamine pathway; it is an active participant in the catalytic cycle. Its influence is multifaceted:

-

Steric Hindrance and Facial Selectivity: The bulky benzoyl group provides significant steric hindrance, effectively shielding one face of the catalyst-substrate complex. This steric control forces the nucleophile to approach from the less hindered face, thereby dictating the stereochemical outcome of the reaction.

-

Aromatic Stacking and π-π Interactions: The aromatic ring of the benzoyl group can engage in π-π stacking interactions with aromatic substrates.[9][10] These attractive, non-covalent interactions further stabilize the transition state and contribute to a more rigid and defined geometry, enhancing stereoselectivity.

-

CH/π Interactions: The proline ring possesses partially positively charged hydrogens, which can interact favorably with the electron-rich π-face of the benzoyl group or an aromatic substrate. These CH/π interactions are electronically tunable and contribute to the conformational rigidity of the transition state assembly.[9]

The interplay of these non-covalent forces—hydrogen bonding, steric repulsion, and aromatic interactions—creates a highly organized transition state that is essential for achieving high levels of enantioselectivity.

Visualizing the Catalytic Cycle and Transition State

To illustrate the proposed bifunctional mechanism, let us consider a representative asymmetric reaction, such as an aldol or Mannich-type reaction. The following diagrams, rendered in DOT language, depict a plausible catalytic cycle and a hypothetical transition state model.

Caption: Proposed catalytic cycle for 1-Benzoylpyrrolidine-2-carboxylic acid.

Caption: Hypothetical transition state model illustrating bifunctional activation.

Field-Proven Insights: Applications and Performance

While extensive data specifically for 1-Benzoylpyrrolidine-2-carboxylic acid is not as widespread as for L-proline, its utility as a chiral auxiliary and potential as a catalyst in asymmetric reactions like the Mannich reaction has been noted.[7][11] The modification of the proline core with an N-acyl group is a known strategy to fine-tune catalytic activity and selectivity.[12]

Illustrative Performance Data

The following table presents illustrative data for a Mannich-type reaction, demonstrating the potential of N-acylated proline derivatives in asymmetric synthesis. It is important to note that this data is based on the performance of L-proline and serves as a benchmark for what could be expected when optimizing reactions with 1-Benzoylpyrrolidine-2-carboxylic acid.[11]

| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Aniline | Acetone | 20 | DMSO | RT | 95 | 94 |

| 2 | 4-Nitrobenzaldehyde | Aniline | Acetone | 20 | DMSO | RT | 99 | 96 |

| 3 | 4-Methoxybenzaldehyde | Aniline | Cyclohexanone | 20 | DMSO | RT | 85 | >99 |

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step protocol for an asymmetric Michael addition reaction. While specific protocols for 1-Benzoylpyrrolidine-2-carboxylic acid are not extensively documented, this procedure, adapted from established methods for proline and its derivatives, provides a robust starting point for methods development.[4][13] The rationale behind each step is explained to ensure a self-validating experimental design.

General Protocol for Asymmetric Michael Addition

Objective: To synthesize a chiral Michael adduct using 1-Benzoylpyrrolidine-2-carboxylic acid as an organocatalyst.

Materials:

-

1-Benzoylpyrrolidine-2-carboxylic acid (Catalyst)

-

Michael Donor (e.g., a ketone or aldehyde)

-

Michael Acceptor (e.g., a nitroalkene or enone)

-

Anhydrous Solvent (e.g., Toluene, CH2Cl2, or solvent-free)

-

Co-catalyst/Additive (optional, e.g., a weak acid)

-

Standard laboratory glassware, stirring equipment, and inert atmosphere setup (if required)

-

TLC plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

-

Reaction Setup:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-Benzoylpyrrolidine-2-carboxylic acid (typically 5-20 mol%).

-

Rationale: Ensuring anhydrous conditions is crucial as water can interfere with the catalyst and substrates. The catalyst loading is a critical parameter to optimize for efficiency and cost-effectiveness.

-

-

Addition of Reactants:

-

Add the Michael donor (typically 1.5-3.0 equivalents) and the Michael acceptor (1.0 equivalent) to the reaction vial.

-

Add the anhydrous solvent. The concentration of the reaction is a key parameter to optimize.

-

Rationale: Using an excess of the Michael donor can help to drive the reaction to completion. The choice of solvent can significantly impact reaction rate, solubility of reactants, and stereoselectivity.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or elevated temperatures).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture at regular intervals.

-

Rationale: Temperature control is essential for controlling the reaction rate and selectivity. TLC allows for a qualitative assessment of the consumption of the limiting reactant and the formation of the product.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl or water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Rationale: The work-up procedure is designed to remove the catalyst and any water-soluble byproducts, and to isolate the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Rationale: Purification is necessary to obtain the product in high purity. Spectroscopic and chromatographic analyses are essential to confirm the identity and enantiomeric purity of the synthesized compound, thereby validating the effectiveness of the catalytic system.

-

Conclusion: A Catalyst with Untapped Potential

1-Benzoylpyrrolidine-2-carboxylic acid represents a departure from the conventional mechanistic pathways of proline catalysis. Its mode of action as a bifunctional catalyst, leveraging a network of non-covalent interactions, offers a unique platform for the design of asymmetric transformations. The interplay between the Brønsted acidic carboxylic acid and the sterically demanding and electronically tunable benzoyl group provides a sophisticated means of controlling the architecture of the transition state. While further research is needed to fully map its catalytic potential and to develop optimized protocols for a broader range of reactions, the principles outlined in this guide provide a solid foundation for researchers to explore the utility of this intriguing organocatalyst in the stereoselective synthesis of complex molecules.

References

-

Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

-

Allemann, C., et al. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 31-38. Retrieved from [Link]

-

Tang, Z., et al. (2006). Protonated N′-benzyl-N′-prolyl Proline Hydrazide as Highly Enantioselective Catalyst for Direct Asymmetric Aldol Reaction. Chemical Communications, (2), 215-217. Retrieved from [Link]

-

Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

-

Mayr, H., et al. (2009). A Quantitative Approach to Nucleophilic Organocatalysis. Angewandte Chemie International Edition, 48(43), 7842-7878. Retrieved from [Link]

-

ResearchGate. (2025). Proline-Catalyzed Asymmetric Reactions. Retrieved from [Link]

-

Xu, D., et al. (2006). Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction. Chemical Communications, (2), 215-217. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition-state models evoked to account for the enantioselectivity of the L L-proline and hydroxyproline catalyzed reactions. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Retrieved from [Link]

-

ResearchGate. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Retrieved from [Link]

-

List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. Retrieved from [Link]

-

Jacobsen, E. N., & Knowles, R. R. (2010). Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences, 107(48), 20678-20685. Retrieved from [Link]

-

Sarita, S., et al. (2019). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Current Organic Synthesis, 16(6), 785-814. Retrieved from [Link]

-

Dixon, D. J. (2016). Bifunctional catalysis. Beilstein Journal of Organic Chemistry, 12, 1026-1027. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Bifunctional catalysis. Retrieved from [Link]

-

Gurka, A. A. (2022). Micelle-Stabilized Transition State in the Aqueous Asymmetric Organocatalysis. Determinations in Nanomedicine & Nanotechnology, 4(2). Retrieved from [Link]

-

ResearchGate. (2025). Proline-Catalyzed Asymmetric Reactions. Retrieved from [Link]

-

Cordova, A., et al. (2006). One-Pot Pyrrolidine-Catalyzed Synthesis of Benzopyrans, Benzothiopyranes, and Dihydroquinolidines. CHIMIA International Journal for Chemistry, 60(4), 182-185. Retrieved from [Link]

-

ResearchGate. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Retrieved from [Link]

-

Aliev, A. E., & Courtier-Murias, D. (2009). Probing weak non-covalent interactions in solution and solid states with designed molecules. Physical Chemistry Chemical Physics, 11(1), 97-100. Retrieved from [Link]

-

Bakr, B. W., & Sherrill, C. D. (2018). Analysis of transition state stabilization by non-covalent interactions in organocatalysis: application of atomic and functional-group partitioned symmetry-adapted perturbation theory to the addition of organoboron reagents to fluoroketones. Physical Chemistry Chemical Physics, 20(27), 18241-18251. Retrieved from [Link]

-

Wei, Y., et al. (2020). A bifunctional molecular catalyst built up of l-proline grafted polyoxometalate for one-pot three-component green synthesis of heterocycles. Green Chemistry, 22(18), 6066-6072. Retrieved from [Link]

-

Wirtz, C., et al. (2012). A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry. Beilstein Journal of Organic Chemistry, 8, 1466-1473. Retrieved from [Link]

-

Miller, S. J., & Raines, R. T. (2012). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research, 45(11), 1868-1877. Retrieved from [Link]

-

Mali, S. N., et al. (2021). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 24(10), 1587-1611. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). Retrieved from [Link]

-

Shaterian, H. R., & Luque, R. (2021). Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. Catalysts, 11(11), 1361. Retrieved from [Link]

-

Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1265-1278. Retrieved from [Link]

-

Padmanaban, M., et al. (2018). Amine-Catalyzed Decarboxylative Aldol Reaction of β-Ketocarboxylic Acids with Trifluoropyruvates. Molecules, 23(11), 2828. Retrieved from [Link]

-

Woods, A. S. (2022). The role of aromatic stacking in drug-drug interactions. Neuroscience Chronicles, 3(1), 1-2. Retrieved from [Link]

Sources

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Bifunctional catalysis [beilstein-journals.org]

- 7. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. probiologists.com [probiologists.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Benzoylpyrrolidine-2-carboxylic Acid: A Technical Guide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the spectroscopic profile of 1-Benzoylpyrrolidine-2-carboxylic acid (N-Benzoylproline). As direct experimental spectra for this specific compound are not centrally collated in public databases, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral output.

Introduction to 1-Benzoylpyrrolidine-2-carboxylic Acid

1-Benzoylpyrrolidine-2-carboxylic acid, with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol , is a derivative of the amino acid proline.[1] The structure incorporates a pyrrolidine ring, a carboxylic acid functional group at the 2-position, and a benzoyl group attached to the nitrogen atom, forming a tertiary amide. This combination of functionalities makes it a valuable building block in organic synthesis. Accurate spectroscopic analysis is paramount for confirming its identity and purity, particularly in applications like peptide synthesis and medicinal chemistry where structural integrity is critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Benzoylpyrrolidine-2-carboxylic acid. The presence of a chiral center and the restricted rotation around the amide bond can lead to complex but highly informative spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons. Due to the tertiary amide linkage, rotational isomers (rotamers) may be present, which could result in the doubling of some signals. The following table outlines the predicted chemical shifts for the major rotamer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2] |

| H-2', H-6' (ortho-Ar) | 7.5 - 7.7 | Multiplet | 2H | Protons on the benzoyl group ortho to the carbonyl are deshielded by the carbonyl's anisotropic effect. |

| H-3', H-4', H-5' (meta, para-Ar) | 7.3 - 7.5 | Multiplet | 3H | The remaining aromatic protons resonate in the typical aromatic region. |

| H-2 (α-CH) | 4.5 - 4.8 | Doublet of Doublets | 1H | This methine proton is alpha to both the carboxylic acid and the amide nitrogen, leading to significant deshielding. |

| H-5 (δ-CH₂) | 3.5 - 3.8 | Multiplet | 2H | These methylene protons are adjacent to the amide nitrogen, causing a downfield shift. They are often diastereotopic, leading to complex splitting. |

| H-3, H-4 (β, γ-CH₂) | 1.8 - 2.4 | Multiplet | 4H | The remaining methylene protons of the pyrrolidine ring are in a more shielded, aliphatic environment. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The carbonyl carbons are the most downfield signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 173 - 178 | The carbonyl carbon of the carboxylic acid is highly deshielded.[3] |

| C=O (Amide) | 168 - 172 | The amide carbonyl carbon is also significantly deshielded, typically appearing slightly upfield from the carboxylic acid carbon.[4] |

| C-1' (ipso-Ar) | 135 - 138 | The aromatic carbon directly attached to the amide carbonyl. |

| C-4' (para-Ar) | 130 - 133 | Aromatic carbon in the para position. |

| C-2', C-6' (ortho-Ar) | 128 - 130 | Aromatic carbons in the ortho positions. |

| C-3', C-5' (meta-Ar) | 127 - 129 | Aromatic carbons in the meta positions. |

| C-2 (α-CH) | 58 - 62 | The alpha-carbon is deshielded by both the nitrogen and the carboxyl group. |

| C-5 (δ-CH₂) | 46 - 50 | The carbon adjacent to the nitrogen atom. |

| C-3 (β-CH₂) | 28 - 32 | Aliphatic carbon of the pyrrolidine ring. |

| C-4 (γ-CH₂) | 23 - 27 | The most shielded aliphatic carbon in the pyrrolidine ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-15 mg of 1-Benzoylpyrrolidine-2-carboxylic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8-16 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width should be set to ~220-240 ppm.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent signal or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within the molecule, particularly the carboxylic acid and the tertiary amide.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions from the O-H and C=O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Description |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This is a hallmark of a hydrogen-bonded carboxylic acid dimer, appearing as a very broad trough that often overlaps with C-H stretches.[2][5] |

| 2850-3000 | C-H stretch (Aliphatic & Aromatic) | Medium | Aliphatic C-H stretches from the pyrrolidine ring and aromatic C-H stretches from the benzoyl group. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of the carboxylic acid dimer is very intense.[2][6] |

| ~1630 | C=O stretch (Tertiary Amide) | Strong, Sharp | The amide I band for a tertiary amide is also very strong and appears at a lower frequency than the acid carbonyl due to resonance.[6][7] |

| 1580, 1450 | C=C stretch (Aromatic) | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |

| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| ~1170 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bond of the tertiary amide. |

Experimental Protocol: IR Spectroscopy

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid 1-Benzoylpyrrolidine-2-carboxylic acid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Acquire the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and the structural components of the molecule through analysis of its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 220.2. Under harsher conditions like Electron Ionization (EI) or through tandem MS (MS/MS) experiments, characteristic fragmentation is expected.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |